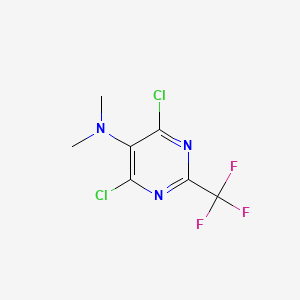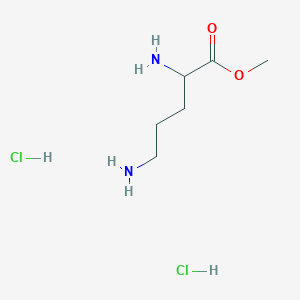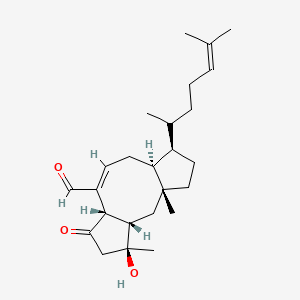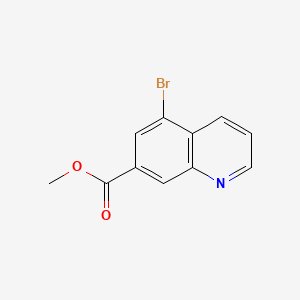![molecular formula C17H29NO4 B13718793 4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[222]octane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[222]octane coreThe propylamino group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the propylamino substituent. This combination provides distinct chemical properties, such as increased stability and selective reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C17H29NO4 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-5-12-18(14(21)22-15(2,3)4)17-9-6-16(7-10-17,8-11-17)13(19)20/h5-12H2,1-4H3,(H,19,20) |
Clé InChI |
GKIDQBJYIVJSIM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)OC(C)(C)C)C12CCC(CC1)(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


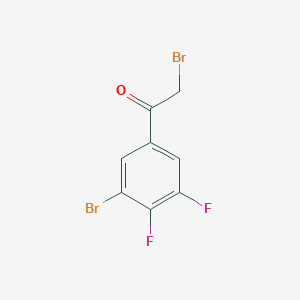
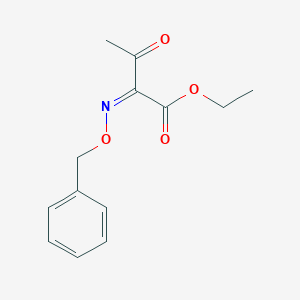
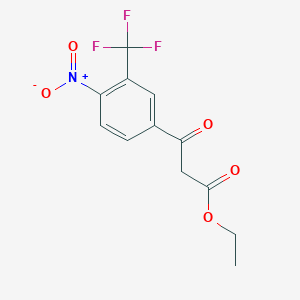

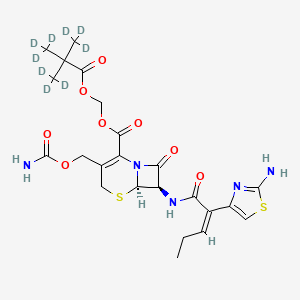
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)


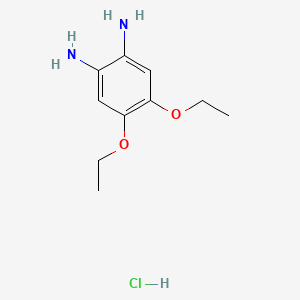
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
